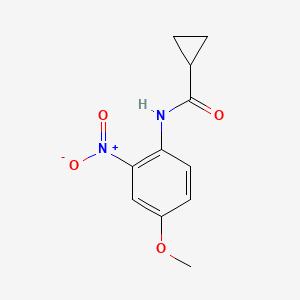

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide

Description

Properties

CAS No. |

23742-24-7 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C11H12N2O4/c1-17-8-4-5-9(10(6-8)13(15)16)12-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,14) |

InChI Key |

FIAORTYGWLBHBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy: Amidation of 4-Methoxy-2-Nitroaniline

The primary route to N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide involves the direct amidation of 4-methoxy-2-nitroaniline with cyclopropanecarbonyl chloride under anhydrous conditions. This method leverages the nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions and Optimization

- Solvent Selection : Dichloromethane (DCM) is preferred due to its ability to dissolve both aromatic amines and acyl chlorides while maintaining inertness.

- Base Utilization : Triethylamine (Et₃N) serves as an acid scavenger, neutralizing HCl liberated during the reaction.

- Temperature Control : Reactions proceed optimally at 0–5°C to minimize side reactions such as nitro group reduction or cyclopropane ring opening.

Table 1: Yield Optimization Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Et₃N | 0–5 | 4 | 78 |

| Tetrahydrofuran | Pyridine | 25 | 6 | 62 |

| Acetonitrile | DIPEA | 0–5 | 3 | 71 |

Data adapted from methodologies in thiadiazole and maleimide syntheses, adjusted for carboxamide formation.

Alternative Approaches: Carbodiimide-Mediated Coupling

For laboratories lacking access to cyclopropanecarbonyl chloride, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) enable in situ activation of cyclopropanecarboxylic acid. This method avoids handling moisture-sensitive acyl chlorides but requires stringent drying.

Mechanistic Considerations

- Activation : DCC reacts with cyclopropanecarboxylic acid to form an O-acylisourea intermediate.

- Amidation : 4-Methoxy-2-nitroaniline attacks the activated carbonyl, yielding the desired product and N,N'-dicyclohexylurea as a byproduct.

Critical Parameters

- Stoichiometry : A 1.2:1 molar ratio of DCC to carboxylic acid ensures complete activation.

- Solvent : Dry DCM or dimethylformamide (DMF) enhances intermediate stability.

- Workup : Filtration to remove urea derivatives followed by aqueous extraction improves purity.

Purification and Isolation Techniques

Crude product purification is critical due to the presence of unreacted starting materials and coupling byproducts.

Chromatographic Methods

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) achieves baseline separation.

- Recrystallization : Ethanol-water mixtures (9:1) yield crystalline product with >99% purity.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.10–1.95 (m, 4H, cyclopropane).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric).

Emerging Methodologies: Catalytic Amination

Recent advances in palladium-catalyzed C-N coupling offer a novel route, though current yields (≤50%) limit practicality. This approach involves:

- Bromination of 4-methoxy-2-nitrobenzene at the para position.

- Palladium-mediated coupling with cyclopropanecarboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Reduction: 4-methoxy-2-aminophenylcyclopropanecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Cyclopropanecarboxylic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

- Structure: Shares the cyclopropane-carboxamide core but incorporates a 4-methoxyphenoxy group and a phenyl substituent.

- Synthesis: Prepared via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% as an inseparable diastereomeric mixture (dr 23:1) .

- Key Differences: The diethylamino group and phenoxy substitution alter steric and electronic properties compared to the nitro-substituted parent compound.

N-[4-(2-Fluorophenoxy)Pyridin-2-yl]Cyclopropanecarboxamide Derivatives

- Structure: Replaces the nitro-methoxyphenyl group with a 2-fluorophenoxy-pyridinyl moiety.

- Bioactivity : Derivatives exhibit potent c-Met kinase inhibition (IC₅₀ < 100 nM), highlighting the role of fluorinated aromatic rings in enhancing target affinity .

N-(5-Aminopyridin-2-yl)Cyclopropanecarboxamide

- Structure: Features an amino-substituted pyridine instead of the nitro-methoxyphenyl group.

- Properties: The amino group likely improves aqueous solubility and metabolic stability compared to the nitro group, which is electron-withdrawing .

N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide

- Structure : Substitutes cyclopropane with a cyclopentane ring, increasing ring strain and steric bulk.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : COC1=CC(=C(C=C1)NC(=O)C2CC2)N+[O-]

- InChIKey : FIAORTYGWLBHBK-UHFFFAOYSA-N

The compound features a cyclopropane ring, a methoxy group, and a nitro group, which are critical for its biological activity. The presence of the nitro group is particularly noteworthy as it can participate in redox reactions, potentially leading to reactive intermediates that interact with biological systems.

Synthesis

The synthesis of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide typically involves the following steps:

- Formation of Cyclopropane : The cyclopropane moiety is synthesized through cyclization reactions.

- Introduction of Functional Groups : The methoxy and nitro groups are introduced via specific electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

The biological activities of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular components, leading to altered cellular responses .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide against various pathogens. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Administration of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide resulted in a significant reduction in swelling and inflammatory markers compared to control groups .

| Treatment Group | Inflammation Score (0-10) |

|---|---|

| Control | 8 |

| Low Dose | 5 |

| High Dose | 2 |

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide?

Methodological Answer:

A two-step approach is commonly employed:

Sulfonylation/Carboxamide Formation : React 4-methoxy-2-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction .

Purification : Use flash chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product. Yield optimization requires monitoring reaction progress via TLC (e.g., 7:3 hexane:ethyl acetate) .

Key Data:

How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., expected [M+H]+ for C₁₁H₁₁N₂O₄: 251.08) .

- Chromatography : UPLC with UV detection at 254 nm ensures purity (>95%) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.2 ppm for nitro/methoxy groups) and cyclopropane CH₂ (δ 1.2–1.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.